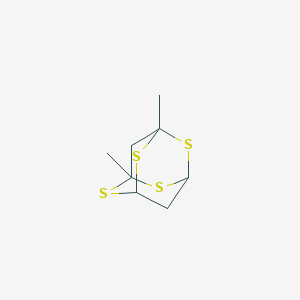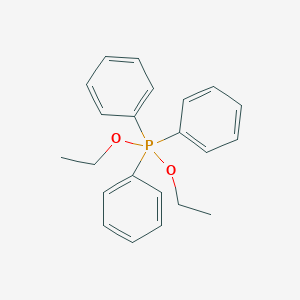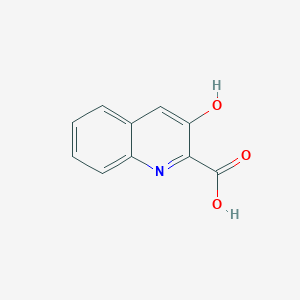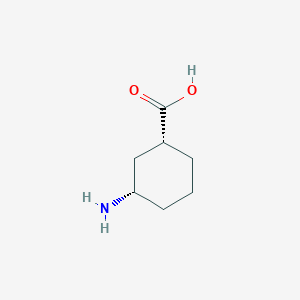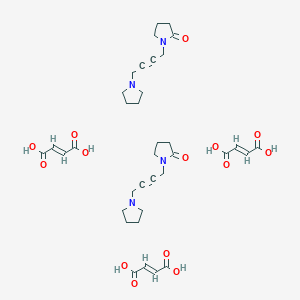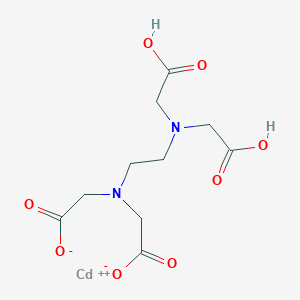
1,5-Pentanediamine, 2-methyl-
Vue d'ensemble
Description
“1,5-Pentanediamine, 2-methyl-” also known as “2-Methyl-1,5-pentanediamine” or “2-Methylpentamethylenediamine” is a chemical compound with the formula C6H16N2 . It is a clear low viscosity liquid, free of suspended materials .
Molecular Structure Analysis
The molecular structure of “1,5-Pentanediamine, 2-methyl-” is represented by the formula C6H16N2 . The IUPAC Standard InChI is InChI=1S/C6H16N2/c1-6(5-8)3-2-4-7/h6H,2-5,7-8H2,1H3 .Physical And Chemical Properties Analysis
“1,5-Pentanediamine, 2-methyl-” is a clear low viscosity liquid, free of suspended materials . It has a molecular weight of 116.2046 . Other physical and chemical properties include a boiling point of 192°C, a freezing range of -50 to -60°C, a flash point of 83°C, and a specific gravity of 0.86 at 25°C .Applications De Recherche Scientifique
Polymerization Tools
“1,5-Diamino-2-methylpentane” is used as a polymerization tool . It is used in the production of various polymers, including plastics, films, and fibers .
Polyamide Adhesive and Ink Resins
This compound is used in the production of polyamide adhesive and ink resins . These resins are used in various applications, including packaging, textiles, and electronics.
Corrosion Inhibitor
“1,5-Diamino-2-methylpentane” is used as a corrosion inhibitor . It helps to prevent the corrosion of metals in various industrial applications.
Epoxy Curing Agents
This compound is used as a curing agent for epoxy resins . It helps to harden and set the epoxy, making it more durable and resistant to wear and tear.
Water Treatment Chemicals
“1,5-Diamino-2-methylpentane” is used in the production of water treatment chemicals . These chemicals are used to treat water in various settings, including municipal water treatment plants and industrial processes.
Metalworking Fluids
This compound is used in the formulation of metalworking fluids . These fluids are used in various metalworking processes, including cutting, grinding, and drilling, to reduce friction and heat, and to remove metal particles.
Isocyanates
“1,5-Diamino-2-methylpentane” is used in the production of isocyanates . Isocyanates are used in the production of polyurethane foams, elastomers, coatings, adhesives, and sealants.
Aspartic Esters
This compound is used in the production of aspartic esters . These esters are used in various applications, including the production of polyurea systems .
Mécanisme D'action
1,5-Diamino-2-methylpentane, also known as 2-Methylpentane-1,5-diamine or 2-Methyl-1,5-pentanediamine, is an organic compound with a variety of applications in the chemical industry .
Target of Action
The primary target of 1,5-Diamino-2-methylpentane is the polymer structure in polyamides . It acts as a crystallinity disruptor, making polymers amorphous in structure and slowing down crystallization .
Mode of Action
1,5-Diamino-2-methylpentane interacts with its targets by disrupting the crystalline structure of polymers. This disruption results in polymers becoming amorphous in structure, which slows down the crystallization process .
Biochemical Pathways
The compound affects the polymerization pathway in polyamides. By disrupting crystallinity, it affects the downstream properties of the polymers, including their melting point, surface appearance, abrasion resistance, dye uptake, water absorption, gelling, and melt and quench temperatures .
Result of Action
The action of 1,5-Diamino-2-methylpentane results in polymers with improved properties. These include a lower melting point, improved surface appearance, increased abrasion resistance, and enhanced dye uptake . It also reduces water absorption, gelling, and melt and quench temperatures .
Action Environment
Environmental factors can influence the action of 1,5-Diamino-2-methylpentane. For instance, the temperature can affect the rate of crystallization disruption. Moreover, the compound’s efficacy and stability could be influenced by factors such as pH and the presence of other chemicals .
Safety and Hazards
Propriétés
IUPAC Name |
2-methylpentane-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-6(5-8)3-2-4-7/h6H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUHIOJYCPIVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027772 | |
| Record name | 2-Methylpentanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Water or Solvent Wet Solid, Faintly yellow liquid; [MSDSonline] | |
| Record name | 1,5-Pentanediamine, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylpentamethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2224 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,5-Pentanediamine, 2-methyl- | |
CAS RN |
15520-10-2 | |
| Record name | 2-Methyl-1,5-pentanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15520-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpentanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015520102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Pentanediamine, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylpentanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpentane-1,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLPENTANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FYC3Y758A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,5-diamino-2-methylpentane?
A1: 1,5-Diamino-2-methylpentane has the molecular formula C6H16N2 and a molecular weight of 116.20 g/mol.
Q2: What spectroscopic data is available for 1,5-diamino-2-methylpentane?
A2: Researchers have characterized 1,5-diamino-2-methylpentane using techniques like Fourier-transform infrared spectroscopy (FTIR) [], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) [, ], and ultraviolet-visible (UV-Vis) spectroscopy []. These analyses provide insights into the compound's functional groups, molecular structure, and electronic transitions.
Q3: How is 1,5-diamino-2-methylpentane used in the development of polymeric materials?
A3: 1,5-Diamino-2-methylpentane serves as a building block in the synthesis of various polymers, including polyamides, polyurethanes, and poly(ester-urethane)s [, , , ]. It can be incorporated into polymer backbones to modify properties like flexibility, thermal stability, and degradability.
Q4: What is the role of 1,5-diamino-2-methylpentane in improving the properties of polyamide 6?
A4: When incorporated into polyamide 6, 1,5-diamino-2-methylpentane enhances properties such as the glass transition temperature (Tg) and potentially biodegradability. The diamine can be reacted with polyamide 6 in solution or via solid-state polymerization, resulting in blocky microstructures that modify the amorphous phase while preserving the crystalline phase of polyamide 6 [].
Q5: How does 1,5-diamino-2-methylpentane contribute to the formation of polyurethane adhesives?
A5: 1,5-Diamino-2-methylpentane can be utilized to synthesize furfural-derived polyaldimines, which act as latent hardeners in moisture-curing polyurethane adhesives []. These aldimines hydrolyze upon moisture exposure, releasing the diamine to react with isocyanates and form urea linkages, contributing to the adhesive properties of the final product.
Q6: Can 1,5-diamino-2-methylpentane be used in membrane technology?
A6: Yes, 1,5-diamino-2-methylpentane has been utilized in the preparation of polymeric homogeneous composite (PHC) membranes for organic solvent nanofiltration []. These membranes exhibit stability in aggressive organic solvents like N-methyl-2-pyrrolidone and N,N-dimethyformamide.
Q7: How does 1,5-diamino-2-methylpentane participate in biocatalytic reactions?
A7: 1,5-Diamino-2-methylpentane serves as a substrate in biocatalytic cascades for synthesizing 3-methylpiperidine []. Recombinant Escherichia coli cells expressing diamine oxidase and imine reductase can convert the diamine to the desired N-heterocyclic product.
Q8: Is 1,5-diamino-2-methylpentane involved in CO2 capture applications?
A8: Research indicates potential for 1,5-diamino-2-methylpentane as a component in amine solvent blends for carbon dioxide (CO2) capture from industrial sources [, , ]. Studies have investigated its use in combination with other amines, such as 2-amino-2-methyl-1-propanol (AMP) and N-methyldiethanolamine (MDEA), to enhance CO2 absorption properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B97867.png)

![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
